Asoprisnil is a selective progesterone receptor modulator (SPRM) that exhibits unique pharmacological properties, functioning as both an agonist and antagonist at the progesterone receptor. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions like uterine leiomyomas (fibroids) and heavy menstrual bleeding. Asoprisnil's ability to modulate progesterone receptor activity allows for targeted therapeutic effects while minimizing side effects commonly associated with hormonal treatments .
Asoprisnil, also known by its developmental code J867, belongs to the class of selective steroid receptor modulators. It was developed to provide a more refined approach to hormonal therapy by selectively targeting progesterone receptors without the broad effects seen with traditional hormone replacement therapies. Its classification as a SPRM indicates its dual action—acting as an agonist in some tissues while functioning as an antagonist in others, which can help in managing specific clinical conditions .
The synthesis of Asoprisnil involves several key steps. One common method includes the protection of 4-bromobenzaldehyde with triethyl orthoformate in methanol, which yields a bromo ketal intermediate. This intermediate can then undergo further reactions to construct the final Asoprisnil structure. The synthesis process typically requires careful control of reaction conditions to ensure high purity and yield of the final product .
Asoprisnil's molecular structure is characterized by specific functional groups that contribute to its activity as a selective progesterone receptor modulator. The compound's structure can be represented as follows:
The structural analysis reveals key features such as:
Crystallographic data indicates that Asoprisnil crystallizes in the space group P3 221, with specific cell dimensions that reflect its three-dimensional arrangement in solid-state .
Asoprisnil participates in various chemical reactions relevant to its function as a SPRM. Notably, it interacts with progesterone receptors leading to conformational changes that either activate or inhibit downstream signaling pathways depending on the target tissue.
These reactions are essential for understanding how Asoprisnil exerts its therapeutic effects and how it can be optimized for clinical use.
The mechanism of action of Asoprisnil involves selective modulation of progesterone receptors, leading to varied biological responses based on tissue type:
Research indicates that Asoprisnil can down-regulate collagen synthesis in uterine leiomyoma cells by enhancing the expression of extracellular matrix remodeling enzymes while simultaneously decreasing collagen production .
Asoprisnil exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate storage conditions for pharmaceutical applications.
Asoprisnil has significant potential in various scientific applications:
Selective Progesterone Receptor Modulators (SPRMs) represent a specialized class of synthetic steroid ligands that interact with the progesterone receptor (PR) to elicit a spectrum of tissue-specific agonist, antagonist, or mixed agonist/antagonist effects. Unlike pure progesterone antagonists (e.g., mifepristone) or agonists (e.g., natural progesterone or synthetic progestins), SPRMs exhibit a context-dependent pharmacological profile. This allows them to selectively modulate progesterone signaling pathways in diverse target tissues, making them valuable therapeutic candidates for gynecological conditions like uterine fibroids and endometriosis while minimizing systemic side effects [2] [5].
SPRMs can be broadly categorized into steroidal and non-steroidal structural classes. Asoprisnil (J867) belongs to the steroidal SPRM subclass, specifically an 11β-benzaldoxime-substituted estratriene derivative. This structural modification is critical for conferring its unique mixed agonist/antagonist profile and high PR binding specificity. Functionally, SPRMs are characterized by their ability to differentially recruit coregulators (coactivators and corepressors) to the ligand-bound progesterone receptor complex. The equilibrium between these coregulators within a specific tissue determines whether the SPRM manifests primarily as an agonist or antagonist in that location. For instance, a predominance of coactivators like SRC-1 promotes agonist effects, while an abundance of corepressors like NCoR or SMRT favors antagonist effects [1] [5] [8].
Table 1: Key Structural Features and Functional Profiles of Representative SPRMs
SPRM | Chemical Class | Core PR Binding Affinity (Relative to Progesterone) | Primary Functional Profile | Notable Receptor Selectivity |
---|---|---|---|---|
Asoprisnil | 11β-Benzaldoxime Estratriene | ~3-fold higher affinity [6] | Mixed Agonist/Antagonist (Tissue-selective) | High PR specificity; No antiglucocorticoid at therapeutic doses [2] [6] |
Mifepristone | 19-Norsteroid | High affinity | Predominantly Antagonist | Significant antiglucocorticoid activity [5] [8] |
Ulipristal Acetate | 19-Norsteroid | High affinity | Predominantly Antagonist | Moderate antiglucocorticoid activity [5] |
Vilaprisan | Steroidal | Very High affinity | Strong Antagonist | High PR specificity [5] |
Telapristone | Steroidal | High affinity | Antagonist | Lower antiglucocorticoid vs Mifepristone [5] |
Asoprisnil exhibits a high degree of progesterone receptor specificity and tissue selectivity. Crucially, unlike earlier antiprogestins like RU486 (mifepristone), asoprisnil demonstrates minimal cross-reactivity with other steroid receptors at therapeutic concentrations. Binding assays and functional studies confirm negligible affinity or antagonistic activity against the glucocorticoid receptor (GR), androgen receptor (AR), estrogen receptor (ER), or mineralocorticoid receptor (MR) within its clinical dose range [2] [6]. This specificity is attributed to its unique 11β-benzaldoxime substitution, optimizing interaction with the ligand-binding pocket (LBD) of the PR. Furthermore, asoprisnil demonstrates tissue-selective partial agonist/antagonist effects: it acts as a potent antagonist in uterine leiomyoma (fibroid) tissue and endometrium, suppressing proliferation and inducing apoptosis, while exhibiting minimal antagonism (or even partial agonism) in other tissues like the mammary gland. This results in therapeutic effects (e.g., fibroid shrinkage, endometrial suppression/amenorrhea) without inducing systemic hypoestrogenism or significantly interfering with ovulation in all subjects, preserving basal estrogen levels [2] [3] [6].
The development of asoprisnil emerged from efforts to overcome limitations of first-generation progesterone antagonists like mifepristone, particularly their significant antiglucocorticoid effects and universal antagonism disrupting normal ovarian function and estrogen production. Researchers sought compounds with dissociated pharmacological profiles – strong antiproliferative effects on pathological tissues (fibroids, endometriosis lesions, hyperplastic endometrium) without terminating early pregnancy or blocking progesterone's essential roles in non-target tissues. Preclinical studies in primates demonstrated that asoprisnil fulfilled this rationale: it induced amenorrhea and endometrial atrophy without suppressing systemic estradiol levels, and crucially, it lacked significant labor-inducing activity in mid-pregnancy models, distinguishing it from full antagonists [2] [6]. This profile suggested its suitability for long-term medical management of progesterone-dependent gynecological conditions like symptomatic uterine fibroids and endometriosis, potentially offering a non-surgical alternative or pre-surgical optimization strategy [2] [3] [4]. Its development marked a significant step towards tissue-targeted hormonal therapy.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7